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Compound of Interest

Compound Name: 2,5-Dimethoxytetrahydrofuran

Cat. No.: B146720

An In-depth Technical Guide to 2,5-
Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethoxytetrahydrofuran
(DMTHF), a versatile cyclic acetal widely utilized in organic synthesis. This document details its
molecular structure, chemical formula, and physical properties. A significant focus is placed on
its application as a key reagent in the Paal-Knorr synthesis of N-substituted pyrroles, a critical
reaction in the development of various pharmaceutical compounds. Detailed experimental
protocols, spectroscopic data, and safety information are presented to assist researchers and
drug development professionals in its effective and safe utilization.

Molecular Structure and Chemical Formula

2,5-Dimethoxytetrahydrofuran is a five-membered heterocyclic ether with two methoxy
groups attached to the carbons adjacent to the ring oxygen (C2 and C5). It exists as a mixture
of cis and trans isomers.

e Molecular Formula: CeH1203

e Molecular Weight: 132.16 g/mol
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e |[UPAC Name: 2,5-dimethoxyoxolane
e CAS Number: 696-59-3
e Synonyms: Tetrahydro-2,5-dimethoxyfuran, Protectol DMT

The two stereoisomers, cis and trans, arise from the relative positions of the two methoxy
groups with respect to the plane of the tetrahydrofuran ring.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,5-dimethoxytetrahydrofuran is
provided in the table below. These properties are crucial for its handling, storage, and
application in various chemical reactions.

Property Value Reference
Appearance Colorless to light yellow liquid
Boiling Point 145-147 °C
Melting Point -45 °C
Density 1.024 - 1.027 g/cm3 at 20 °C
Refractive Index (n2°/D) 1.416 - 1.419
Flash Point 38 °C (closed cup)
Solubility Solub!e in water and common
organic solvents.
Purity (typical) >98.0% (GC)

Spectroscopic Data

The structural elucidation and purity assessment of 2,5-dimethoxytetrahydrofuran are
typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The *H and 3C NMR spectra of 2,5-dimethoxytetrahydrofuran are characteristic of its
structure, showing distinct signals for the methoxy and tetrahydrofuran ring protons and
carbons. The presence of both cis and trans isomers can lead to a more complex spectrum
with multiple sets of signals.

1H NMR (CDCls):

e ~1.8-2.2 ppm: Multiplet, 4H (CH:z protons of the THF ring)
e ~3.3 ppm: Singlet, 6H (OCHs protons)

e ~4.8-5.0 ppm: Multiplet, 2H (CH protons at C2 and C5)
13C NMR (CDCls):

e ~28-30 ppm: (CHz carbons of the THF ring)

e ~55 ppm: (OCHs carbons)

e ~105-107 ppm: (CH carbons at C2 and C5)

Infrared (IR) Spectroscopy

The IR spectrum of 2,5-dimethoxytetrahydrofuran is dominated by absorptions
corresponding to C-H and C-O bond stretching.

Wavenumber (cm~—?) Intensity Assignment
2970-2820 Strong C-H stretching (alkane)
C-O stretching (ether and
1190-1070 Strong
acetal)
1450-1375 Medium C-H bending (alkane)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2,5-dimethoxytetrahydrofuran results in a
characteristic fragmentation pattern. The molecular ion peak (M*) at m/z 132 may be observed,
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though it can be weak.

Proposed Fragmentation Pattern: A primary fragmentation pathway involves the loss of a
methoxy group (-OCHs) to form a stable oxonium ion at m/z 101. Another significant
fragmentation is the cleavage of the tetrahydrofuran ring, leading to a prominent peak at m/z
72. Further fragmentation can result in smaller ions.

Synthesis and Applications

2,5-Dimethoxytetrahydrofuran is a valuable synthetic intermediate, most notably as a
surrogate for succinaldehyde in the Paal-Knorr synthesis of pyrroles. This reaction is
fundamental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds,
many of which are scaffolds for biologically active molecules and pharmaceuticals.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound (or its
equivalent, such as 2,5-dimethoxytetrahydrofuran) with a primary amine or ammonia,
typically under acidic conditions, to yield a substituted pyrrole. The reaction with 2,5-
dimethoxytetrahydrofuran

¢ To cite this document: BenchChem. [molecular structure and formula of 2,5-
dimethoxytetrahydrofuran]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146720#molecular-structure-and-formula-of-2-5-
dimethoxytetrahydrofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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